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Compound of Interest

Compound Name: 3-Methyl-4-methylsulfonylphenol

Cat. No.: B166747

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-methylsulfonylphenol is a versatile building block for medicinal chemistry, offering
a unique combination of a reactive phenolic hydroxyl group and a polar, hydrogen bond-
accepting methylsulfonyl moiety. Its structural features make it an attractive scaffold for the
synthesis of diverse compound libraries targeting a range of biological endpoints. The electron-
withdrawing nature of the sulfonyl group modulates the acidity of the phenol, influencing its
reactivity and potential interactions with biological targets. This document provides an overview
of its potential applications, synthetic protocols, and its utility in the design of novel therapeutic
agents, particularly in the realm of kinase inhibition.

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b166747?utm_src=pdf-interest
https://www.benchchem.com/product/b166747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Reference
IUPAC Name S-methyk-4- ~-INVALID-LINK--
(methylsulfonyl)phenol

Synonyms 4-(Methylsulfonyl)-m-cresol --INVALID-LINK--
CAS Number 14270-40-7 --INVALID-LINK--
Molecular Formula CsH1003S --INVALID-LINK--
Molecular Weight 186.23 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solid

Solubilit Soluble in methanol, ethanol,
olubili
Y DMSO, and aqueous base

Synthesis of 3-Methyl-4-methylsulfonylphenol

A plausible synthetic route to 3-Methyl-4-methylsulfonylphenol involves the oxidation of the
corresponding thioether, 3-methyl-4-(methylthio)phenol. This method is analogous to the
synthesis of the isomeric 4-(methylsulfonyl)phenol.

. Oxidation Oxone® Aqueous Workup & / -
3-Methyl-4-(methylthio)phenol / Purification > 3-Methyl-4-methylsulfonylphenol

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Methyl-4-methylsulfonylphenol.

Experimental Protocol: Synthesis of 3-Methyl-4-
methylsulfonylphenol

This protocol is adapted from the synthesis of 4-(methylsulfonyl)phenol.

Materials:
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o 3-Methyl-4-(methylthio)phenol

¢ Oxone® (Potassium peroxymonosulfate)

o Ethanol

e Water

o Ethyl acetate

e Brine (saturated aqueous NacCl)

e Magnesium sulfate (anhydrous)

Procedure:

Dissolve 3-methyl-4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

 To this solution, add Oxone® (2-3 equivalents) portion-wise at room temperature. The
reaction is exothermic and may require cooling in an ice bath to maintain the temperature
below 30 °C.

« Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS).

o Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x
volume of the aqueous layer).

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-4-
methylsulfonylphenol.
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Application in Medicinal Chemistry: A Building
Block for Kinase Inhibitors

The sulfonylphenol moiety is a recognized pharmacophore in the design of kinase inhibitors.
The phenolic hydroxyl can act as a key hydrogen bond donor or as a handle for further
derivatization to extend into different pockets of the ATP binding site. The methylsulfonyl group
can form crucial hydrogen bonds with the hinge region of many kinases.

Below is a hypothetical application of 3-Methyl-4-methylsulfonylphenol as a building block for
the synthesis of a library of potential kinase inhibitors based on a generic Type Il kinase
inhibitor scaffold.

-~ - Coupling Reaction
3-Methyl-4- Williamson Ether Synthesis Aryl Ether Intermediate (e.g., Suzuki, Buchwald-Hartwig) Kinase Inhibitor Library
methylsulfonylphenol with R1-X with R2-Y

Click to download full resolution via product page

Caption: General synthetic scheme for a kinase inhibitor library.

Hypothetical Kinase Inhibitor Library and Biological
Activity

The following table presents illustrative quantitative data for a hypothetical series of kinase
inhibitors derived from 3-Methyl-4-methylsulfonylphenol, targeting a generic tyrosine kinase
(TK).

Compound ID R1 Group R2 Group TK ICso (nM)
A-01 4-Fluorobenzyl Pyridine-4-yl 150

A-02 3-Methoxybenzyl Quinoline-6-yl 75

A-03 2-(Morpholino)ethyl Lll:l\//llethyl—lH—pyrazoI— 25

A-04 Cyclopropylmethyl Thiazol-2-yl 200
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Note:The data in this table is for illustrative purposes only and does not represent actual
experimental results.

Relevant Signaling Pathway: Receptor Tyrosine Kinase
(RTK) Pathway

Many kinase inhibitors target aberrant signaling from Receptor Tyrosine Kinases (RTKs), which
are implicated in various cancers. The diagram below illustrates a simplified RTK signaling
cascade.
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Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b166747?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols for Derivatization
Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the general procedure for the alkylation of the phenolic hydroxyl group.

Materials:

3-Methyl-4-methylsulfonylphenol

Alkyl halide (e.g., benzyl bromide, 2-bromo-N,N-dimethylethanamine)

Base (e.g., potassium carbonate, sodium hydride)

Solvent (e.g., acetone, N,N-dimethylformamide (DMF))

Procedure:

To a solution of 3-Methyl-4-methylsulfonylphenol (1 equivalent) in the chosen solvent, add
the base (1.5-2 equivalents).

 Stir the mixture at room temperature for 30 minutes.
e Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
e Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

o After completion, cool the reaction to room temperature, quench with water, and extract with
a suitable organic solvent.

e Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,
and concentrate.

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion to a Non-nucleophilic Triflate for
Cross-Coupling
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The phenolic hydroxyl can be converted to a triflate, which is an excellent leaving group for
palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Materials:

3-Methyl-4-methylsulfonylphenol derivative (from Protocol 1)

Triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide)

Base (e.g., pyridine, triethylamine)

Solvent (e.g., dichloromethane (DCM))
Procedure:

o Dissolve the O-alkylated 3-Methyl-4-methylsulfonylphenol derivative (1 equivalent) in
anhydrous DCM.

e Add the base (2-3 equivalents).
e Cool the solution to 0 °C in an ice bath.

» Slowly add triflic anhydride (1.2 equivalents) or N-phenyl-bis(trifluoromethanesulfonimide)
(1.2 equivalents).

» Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

e Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCI, saturated
sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the
triflate, which can often be used in the next step without further purification.

Conclusion

3-Methyl-4-methylsulfonylphenol represents a valuable, yet likely underexplored, building
block in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its
functional groups provide a solid foundation for the generation of novel small molecules with
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therapeutic potential. The application notes and protocols provided herein, though based on
established chemical principles and analogous structures, offer a roadmap for researchers to
unlock the potential of this scaffold in their drug discovery endeavors.

 To cite this document: BenchChem. [Application Notes and Protocols: 3-Methyl-4-
methylsulfonylphenol in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b166747#3-methyl-4-methylsulfonylphenol-as-a-
building-block-for-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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